2-Oxopropyl 4-chlorobenzoate

Medicinal Chemistry Physicochemical Profiling Drug Design

2-Oxopropyl 4-chlorobenzoate is a differentiated para-chlorinated ester with a 2-oxopropyl substituent that delivers a calculated LogP of 2.09 and TPSA of 43.37. This unique profile makes it the optimal choice for CNS prodrug programs where blood-brain barrier penetration is critical. The ketone moiety serves as a reactive handle for further derivatization, while the para-chloro group enables Pd-catalyzed cross-coupling for rapid library diversification. Substitution with generic methyl or unsubstituted benzoate esters alters LogP by >0.5 units, potentially compromising membrane permeability and target engagement. Procure this strategic intermediate to accelerate your medicinal chemistry and ADME calibration workflows.

Molecular Formula C10H9ClO3
Molecular Weight 212.63 g/mol
CAS No. 900937-56-6
Cat. No. B3300283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxopropyl 4-chlorobenzoate
CAS900937-56-6
Molecular FormulaC10H9ClO3
Molecular Weight212.63 g/mol
Structural Identifiers
SMILESCC(=O)COC(=O)C1=CC=C(C=C1)Cl
InChIInChI=1S/C10H9ClO3/c1-7(12)6-14-10(13)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3
InChIKeyMRUJKQHYYZTVCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxopropyl 4-chlorobenzoate (CAS 900937-56-6) | Chemical Structure, Basic Properties, and Sourcing Overview


2-Oxopropyl 4-chlorobenzoate (CAS 900937-56-6) is a para-chlorinated aromatic ester belonging to the benzoate class, characterized by a 2-oxopropyl (acetonyl) substituent on the ester oxygen . Its molecular formula is C₁₀H₉ClO₃ with a molecular weight of 212.63 g/mol, and it is primarily employed as a synthetic intermediate or research tool in medicinal chemistry and organic synthesis . The compound combines the electrophilic ketone moiety of the 2-oxopropyl group with the electron-withdrawing para-chloro substituent on the aromatic ring, conferring distinct reactivity and physicochemical properties relative to unsubstituted or differently substituted benzoate esters .

2-Oxopropyl 4-chlorobenzoate: Why Simple 4-Chlorobenzoate or 2-Oxopropyl Ester Analogs Cannot Be Substituted


Generic substitution among 4-chlorobenzoate esters or 2-oxopropyl esters fails because the unique combination of the para-chloro substituent and the 2-oxopropyl ester group yields a distinct lipophilicity (LogP) and hydrogen-bonding profile that is not recapitulated by either methyl 4-chlorobenzoate or 2-oxopropyl benzoate . The 2-oxopropyl moiety introduces a ketone that can participate in specific intermolecular interactions or serve as a reactive handle for further derivatization, while the para-chloro group modulates electronic and steric properties that influence both reactivity and biological recognition . Substituting a simple methyl ester or an unsubstituted benzoate would alter LogP by >0.5 units, potentially affecting membrane permeability, solubility, and target engagement in biological assays or synthetic efficiency in chemical transformations [1].

2-Oxopropyl 4-chlorobenzoate: Quantitative Differentiation Versus Closest Analogs


Lipophilicity (LogP) Differentiation: Intermediate Hydrophobicity Between Methyl Ester and Unsubstituted 2-Oxopropyl Ester

2-Oxopropyl 4-chlorobenzoate exhibits a calculated LogP of 2.0858, which lies between the more hydrophilic 2-oxopropyl benzoate (LogP 1.4324) and the more hydrophobic methyl 4-chlorobenzoate (LogP 2.76–2.87) . This intermediate lipophilicity offers a distinct physicochemical balance for applications requiring moderate membrane permeability without excessive hydrophobic-driven aggregation or promiscuous binding [1].

Medicinal Chemistry Physicochemical Profiling Drug Design

Topological Polar Surface Area (TPSA): Distinct Hydrogen-Bonding Profile Versus Methyl 4-Chlorobenzoate

The TPSA of 2-oxopropyl 4-chlorobenzoate is 43.37 Ų, identical to 2-oxopropyl benzoate but significantly higher than methyl 4-chlorobenzoate (26.3 Ų) due to the presence of the additional ketone oxygen in the 2-oxopropyl moiety . This increased polar surface area enhances aqueous solubility and reduces passive membrane permeability compared to the methyl ester, while providing an additional hydrogen-bond acceptor for target engagement [1].

Medicinal Chemistry ADME Prediction Drug Design

Purity Specification: Higher Assured Purity (98%) Versus Typical 95% for Analog Esters

Commercial sources for 2-oxopropyl 4-chlorobenzoate offer a minimum purity specification of 98% (Leyan), whereas many analog esters such as methyl 4-chlorobenzoate or 2-oxopropyl benzoate are commonly supplied at 95% purity . This higher baseline purity reduces the need for additional purification steps in synthetic workflows and minimizes the risk of side reactions caused by impurities .

Chemical Synthesis Quality Control Procurement

Molecular Weight and Halogen Content: Enhanced Reactivity for Cross-Coupling and Derivatization

With a molecular weight of 212.63 g/mol and the presence of a single chlorine atom, 2-oxopropyl 4-chlorobenzoate offers a favorable balance of reactivity and stability for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) compared to non-halogenated analogs like 2-oxopropyl benzoate (178.19 g/mol, no halogen) . The para-chloro substituent serves as a latent synthetic handle for further functionalization, whereas the 2-oxopropyl benzoate lacks this versatile reactive site [1].

Organic Synthesis Medicinal Chemistry Building Blocks

2-Oxopropyl 4-chlorobenzoate: Optimal Use Cases Driven by Quantitative Differentiation


Medicinal Chemistry: Design of CNS-Penetrant Prodrugs with Balanced Lipophilicity

Given its LogP of 2.09, 2-oxopropyl 4-chlorobenzoate is ideally suited as a prodrug moiety for CNS-targeted therapeutics, where lipophilicity in the 2–3 range is associated with optimal blood-brain barrier penetration . The 2-oxopropyl ester can be enzymatically cleaved to release the active carboxylic acid in vivo, while the para-chloro substituent provides a spectroscopic handle for metabolite identification .

Organic Synthesis: Versatile Building Block for Cross-Coupling-Derived Libraries

The para-chloro group enables Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig reactions, allowing rapid diversification of the aromatic ring while retaining the 2-oxopropyl ester for subsequent transformations . This dual functionality is absent in non-halogenated 2-oxopropyl esters and makes the compound a strategic choice for parallel synthesis of compound libraries .

Physicochemical Profiling: Reference Compound for LogP and TPSA Calibration

With well-defined calculated LogP (2.09) and TPSA (43.37), 2-oxopropyl 4-chlorobenzoate can serve as a calibration standard in high-throughput physicochemical assays, particularly for validating in silico ADME models . Its intermediate properties make it a useful benchmark for comparing novel ester prodrugs or chlorinated benzoate derivatives .

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